molecular formula C8H3BrClFN2 B1397423 6-Bromo-2-chloro-8-fluoroquinazoline CAS No. 953039-25-3

6-Bromo-2-chloro-8-fluoroquinazoline

Cat. No.: B1397423
CAS No.: 953039-25-3
M. Wt: 261.48 g/mol
InChI Key: YPMCSAKKXIILEY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-fluoroquinazoline is a heterocyclic organic compound belonging to the quinazoline family. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 2-chloroquinazoline with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Bromo-2-chloro-8-fluoroquinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, showing promise in preclinical studies for treating various diseases.

    Material Science: The compound’s unique halogenation pattern makes it useful in the development of advanced materials with specific electronic properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions involving quinazoline derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential candidate for developing targeted therapies for cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2-chloro-6-fluoroquinazoline: Similar structure but with different halogenation pattern.

    6-Bromo-2-chloro-5-fluoroquinazoline: Another variant with a different position of the fluorine atom.

Uniqueness

6-Bromo-2-chloro-8-fluoroquinazoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-2-chloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMCSAKKXIILEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731239
Record name 6-Bromo-2-chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-25-3
Record name 6-Bromo-2-chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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